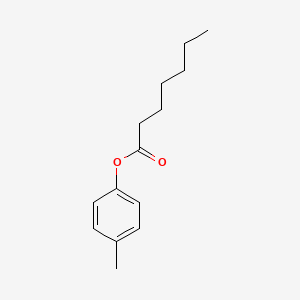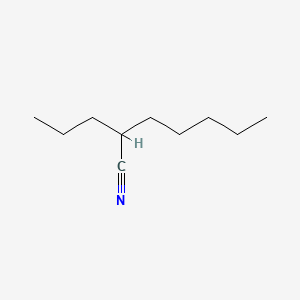
Heptanenitrile, 2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanenitrile, 2-propyl-, also known as 2-propylheptanenitrile, is an organic compound with the chemical formula C10H19N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a heptane chain. This compound is a colorless liquid and is used primarily as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptanenitrile, 2-propyl-, can be synthesized through several methods:
From Alkyl Halides: The halogenoalkane (e.g., 2-bromopropane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of heptanenitrile, 2-propyl-, typically involves the reaction of 2-bromopropane with sodium cyanide in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Heptanenitrile, 2-propyl-, undergoes various chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include LiAlH4, DIBAL-H, SOCl2, P2O5, POCl3, and hydrogen cyanide. Major products formed include primary amines, carboxylic acids, and substituted nitriles .
Aplicaciones Científicas De Investigación
Heptanenitrile, 2-propyl-, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Fragrance Industry: It is used in the formulation of fragrances due to its unique chemical properties.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of heptanenitrile, 2-propyl-, involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, such as reduction and hydrolysis .
Comparación Con Compuestos Similares
Heptanenitrile, 2-propyl-, can be compared with other nitriles such as:
Hexanenitrile: Similar in structure but with a shorter carbon chain.
Octanenitrile: Similar in structure but with a longer carbon chain.
Butanenitrile: A simpler nitrile with a shorter carbon chain.
The uniqueness of heptanenitrile, 2-propyl-, lies in its specific carbon chain length and the presence of the propyl group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
208041-98-9 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2-propylheptanenitrile |
InChI |
InChI=1S/C10H19N/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-8H2,1-2H3 |
Clave InChI |
NJABNUVNVZSEGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


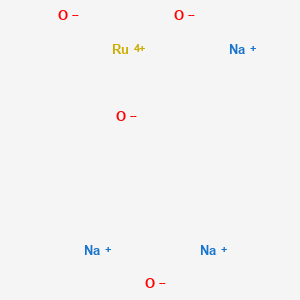
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
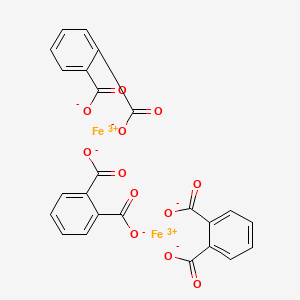
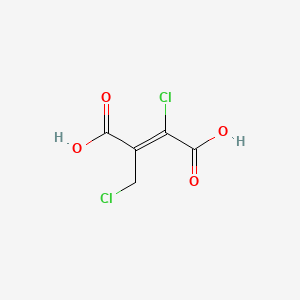
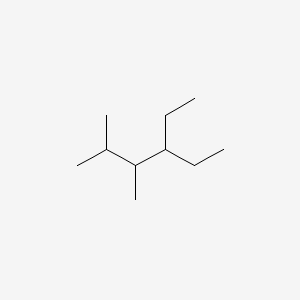
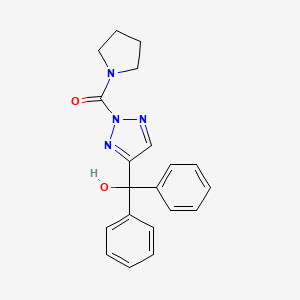
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
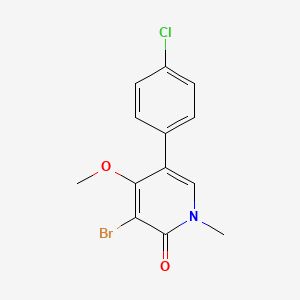
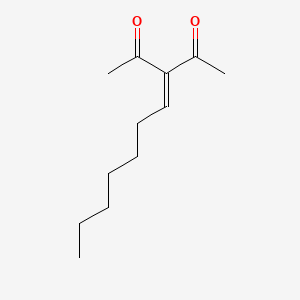
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
